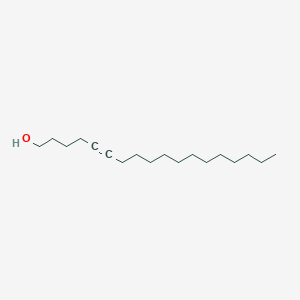

Octadec-5-yn-1-ol

Description

Octadec-5-yn-1-ol is a long-chain aliphatic alcohol containing 18 carbon atoms, with a terminal hydroxyl group (-OH) and a triple bond (alkyne) at the 5th position.

Properties

IUPAC Name |

octadec-5-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-12,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOAAQPKQNTWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadec-5-yn-1-ol can be synthesized through various methods. One common approach involves the partial hydrogenation of octadec-5-yne, followed by the reduction of the resulting alkyne to the corresponding alcohol. The reaction typically requires a palladium catalyst and hydrogen gas under controlled conditions.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical synthesis. The process involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Octadec-5-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triple bond can be reduced to a double or single bond, resulting in the formation of alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is typically used for reduction reactions.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Octadec-5-yn-1-al (aldehyde) or octadec-5-ynoic acid (carboxylic acid).

Reduction: Octadec-5-en-1-ol (alkene) or octadecan-1-ol (alkane).

Substitution: Octadec-5-yn-1-chloride (halide) or octadec-5-yn-1-ester (ester).

Scientific Research Applications

Octadec-5-yn-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and effects on cell function and signal transduction.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of octadec-5-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cell membrane properties, and affect signal transduction pathways. These interactions result in various biological effects, including changes in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Octadec-5-yn-1-ol with alcohols and related compounds based on chain length, unsaturation, and functional groups.

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Triple Bond Reactivity: The alkyne group in this compound makes it more reactive than saturated analogs like 1-Octadecanol. It may undergo hydrogenation, halogenation, or cycloaddition reactions, similar to 12-Tridecyn-1-ol .

- Oxidative Stability : Compared to Oct-5-en-1-ol (alkene-containing), the alkyne in this compound is less prone to oxidation but may polymerize under specific conditions .

Physical Properties

- Boiling/Melting Points: Longer chain length (C18) and triple bond rigidity likely result in higher melting/boiling points than shorter-chain alcohols (e.g., 1-Octanol, b.p. ~195°C ).

- Solubility : Reduced water solubility compared to C8 analogs (e.g., Oct-5-en-1-ol) due to increased hydrophobicity from the C18 chain .

Research and Industrial Relevance

- Surfactants: The amphiphilic nature of this compound could make it useful in detergents or emulsifiers, similar to 1-Octadecanol .

- Polymer Chemistry : The alkyne group enables click chemistry applications, a feature exploited in advanced material synthesis .

- Fragrance Industry : Unlike Oct-5-en-1-ol (used in Calvados/Cognac aroma ), the triple bond in this compound may limit its use in fragrances due to stability concerns.

Limitations and Data Gaps

The absence of direct experimental data for this compound in the provided evidence necessitates inferences from structural analogs. Further studies are required to confirm:

- Exact melting/boiling points.

- Ecotoxicological impacts (e.g., biodegradability, bioaccumulation).

- Specific reactivity under industrial conditions.

Biological Activity

Octadec-5-yn-1-ol, a long-chain alkyne alcohol, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structure, which includes a terminal alcohol group and a triple bond, allowing it to participate in various biochemical interactions.

- Molecular Formula : C18H34O

- Molecular Weight : 270.47 g/mol

- Structure : The compound features a linear chain with a triple bond located at the 5th carbon position and an alcohol functional group at the terminal position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, demonstrating potential as a natural preservative or therapeutic agent in treating infections. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, similar to other known cytotoxic agents.

Case Study : A recent study evaluated this compound against Jurkat T-cell leukemia cells. The results indicated that the compound significantly increased apoptosis rates at concentrations as low as 0.2 µM, comparable to established chemotherapeutic agents like camptothecin.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 0.1 | 25 |

| 0.2 | 71 |

| 0.5 | 85 |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in macrophages, which may have implications for treating chronic inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and proteins:

- Membrane Disruption : The hydrophobic nature of the alkyne chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary docking studies indicate that this compound may inhibit certain enzymes involved in cell cycle regulation and apoptosis.

Research Findings

Recent research has focused on elucidating the precise mechanisms underlying the biological activities of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in cancer cell lines.

- Molecular Docking Studies : Computational analyses revealed potential binding interactions with target proteins related to apoptosis and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.